molecular formula C18H14O3 B6403853 2-Methoxy-4-(naphthalen-2-YL)benzoic acid CAS No. 139082-99-8

2-Methoxy-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403853
CAS No.: 139082-99-8
M. Wt: 278.3 g/mol
InChI Key: CAYWHZMMLLKSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(naphthalen-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The naphthyl group can be reduced to form a dihydronaphthalene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-carboxy-4-(naphthalen-2-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(dihydronaphthalen-2-yl)benzoic acid.

    Substitution: Formation of 2-substituted-4-(naphthalen-2-yl)benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Central Nervous System Disorders

Naphthalene derivatives, including 2-Methoxy-4-(naphthalen-2-YL)benzoic acid, have been investigated for their potential as histamine H3 receptor antagonists . These compounds are designed to enhance central nervous system (CNS) penetration, crucial for treating CNS disorders such as Alzheimer's disease and schizophrenia. Studies indicate that this compound exhibits high potency and selectivity towards the histamine H3 receptor, making it a candidate for further development in CNS therapeutics.

1.2 Neurodegenerative Diseases

Research has highlighted the protective effects of naphthalene derivatives in models of Parkinson's disease . The compound has shown promise as a chemical chaperone , which helps in stabilizing misfolded proteins associated with neurodegenerative conditions. Efficacy studies have demonstrated low toxicity and significant neuroprotective effects, suggesting its potential role in developing treatments for diseases like Parkinson's and Huntington's disease.

1.3 Respiratory Diseases

In the context of respiratory health, this compound has been synthesized as an LTD4-antagonist , showing considerable activity against leukotriene D4, a mediator involved in asthma pathophysiology. Its improved pharmacokinetic profile indicates potential as an oral antiasthmatic agent, representing a significant advancement in asthma treatment strategies.

Synthetic Chemistry Applications

2.1 Chemical Synthesis

The versatility of this compound extends to its role as a building block in organic synthesis. It can participate in various chemical reactions, including coupling reactions that lead to the formation of complex organic molecules. For instance, it can be utilized in the iodobenzannulation process to generate 4-iodonaphthalen-1-ols, which serve as coupling reagents for further transformations .

2.2 Functionalization Strategies

Recent advancements have introduced one-pot synthesis protocols that streamline the functionalization of naphthalene derivatives. These methods allow for efficient synthesis while minimizing the need for extensive purification steps. The ability to modify the naphthalene ring selectively opens avenues for creating tailored compounds with specific biological activities .

Biological Studies

3.1 Interaction with Biological Systems

Studies investigating the interaction of this compound with various biological targets have revealed its potential anti-inflammatory properties. The compound's structure allows it to inhibit enzymes linked to inflammatory pathways effectively, suggesting its relevance in pharmacological research aimed at developing new anti-inflammatory drugs .

3.2 Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been pivotal in understanding how modifications to the naphthalene ring influence biological activity. For example, substituents on the benzoic acid moiety can significantly affect binding affinities and pharmacological profiles, guiding future synthetic efforts toward optimizing therapeutic efficacy .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
CNS DisordersHistamine H3 receptor antagonismHigh potency and selectivity; potential for treating CNS disorders
Neurodegenerative DiseasesChemical chaperone with neuroprotective effectsLow toxicity; protective in Parkinson's models
Respiratory DiseasesLTD4-antagonist for asthma treatmentImproved pharmacokinetics; potential oral administration
Synthetic ChemistryBuilding block for complex organic synthesisUtilized in iodobenzannulation; one-pot functionalization strategies
Biological StudiesAnti-inflammatory properties; enzyme inhibitionSignificant inhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and naphthyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylbenzoic acid
  • 3-Methoxy-4-(naphthalen-2-yl)benzoic acid
  • 4-Bromobenzyl 2-(6-methoxy-naphthalen-2-yl)propanoate

Uniqueness

2-Methoxy-4-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a methoxy group and a naphthyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methoxy-4-(naphthalen-2-YL)benzoic acid, with the CAS number 139082-99-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a naphthyl group attached to a benzoic acid framework. This configuration allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The methoxy and naphthyl groups facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate enzyme activity or receptor binding.

Anticancer Properties

Research indicates that derivatives of benzoic acids, including this compound, exhibit anticancer properties. In a study assessing the disruption of c-Myc–Max protein interactions, certain derivatives showed significant activity at concentrations of 100 µM, suggesting potential as anticancer agents .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • Disruption of Protein Interactions : A focused library of benzoic acid derivatives was screened for their ability to disrupt c-Myc–Max/DNA complexes. Compounds similar to this compound demonstrated effective disruption at high concentrations, indicating potential as therapeutic agents in cancer treatment .
  • Tyrosinase Activity : A diverse range of compounds was synthesized and tested for tyrosinase inhibition. While specific results for this compound are not documented, the structural similarities suggest it may share similar inhibitory effects against tyrosinase .

Data Tables

Activity IC50 Value (µM) Reference
c-Myc-Max Disruption100
Tyrosinase InhibitionNot specified

Properties

IUPAC Name

2-methoxy-4-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-11-15(8-9-16(17)18(19)20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWHZMMLLKSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690426
Record name 2-Methoxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139082-99-8
Record name 2-Methoxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.